![molecular formula C9H7BrN2O3 B13932432 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position of the pyrazolo[1,5-a]pyridine ring system. It has a molecular formula of C9H7BrN2O3 and a molecular weight of 271.07 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by methoxylation and carboxylation reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as photophysical characteristics
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its effects on cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Contains a thiazole ring instead of a pyrazole ring.
Uniqueness
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and methoxy substituents on the pyrazolo[1,5-a]pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7BrN2O3 |
|---|---|
Peso molecular |
271.07 g/mol |
Nombre IUPAC |
5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8-3-5(10)2-6-4-7(9(13)14)11-12(6)8/h2-4H,1H3,(H,13,14) |
Clave InChI |
AZXICMPHGVMNLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CC(=NN21)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
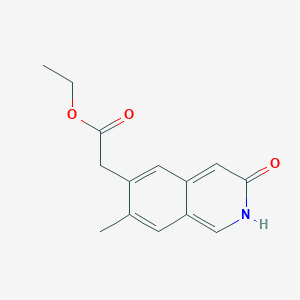
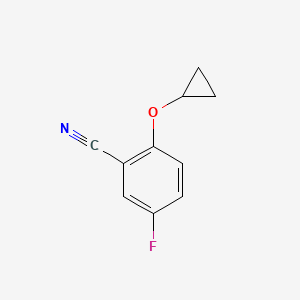
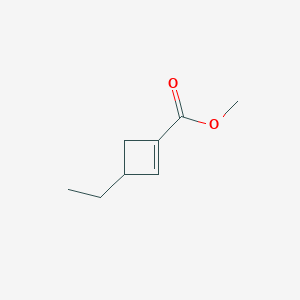



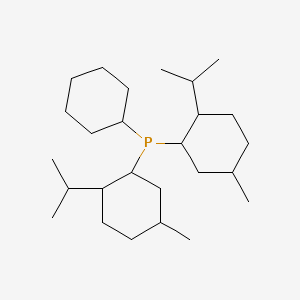

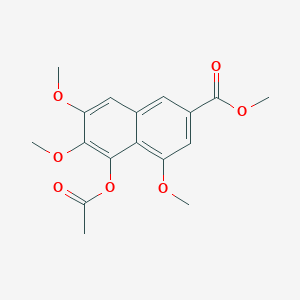

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)

